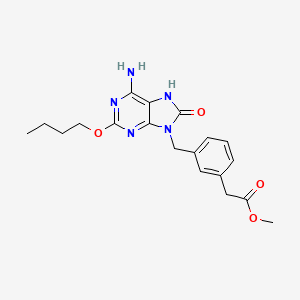
SM-324405
概要
説明
SM 324405は、選択的なTLR7(Toll様受容体7)アゴニストの前駆体です。これは、循環系に入ると不活性型に迅速に代謝されるように設計されており、全身毒性を防ぎます。 この化合物は、主にアレルギー性疾患の免疫研究に使用されています .
準備方法
合成経路と反応条件
SM 324405の合成には、8-オキソアデニン誘導体の調製が含まれます。 反応条件は通常、ジメチルスルホキシド(DMSO)などの有機溶媒と、反応を促進する特定の触媒の使用が含まれます .
工業生産方法
SM 324405の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、最終製品の純度と一貫性を確保するための厳格な品質管理対策が含まれます。 この化合物は通常、純度が≥98%の粉末として供給されます .
化学反応の分析
反応の種類
SM 324405は、次のようなさまざまな化学反応を受けます。
酸化: この化合物は酸化されて、対応する酸を生成することができます。
還元: 還元反応は、化合物を元の形に戻すことができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。
還元: 水素化ホウ素ナトリウムなどの還元剤が使用されます。
主な生成物
これらの反応から生成される主な生成物には、使用される試薬と条件に応じて、対応する酸とさまざまな置換誘導体があります .
科学研究の応用
SM 324405は、次のを含むいくつかの科学研究の応用があります。
化学: TLR7アゴニストを研究するためのモデル化合物として使用されます。
生物学: 免疫応答を調節する役割について調査されています。
医学: アレルギー性疾患やその他の免疫関連疾患の治療における可能性について探求されています。
科学的研究の応用
SM 324405 has several scientific research applications, including:
Chemistry: Used as a model compound to study TLR7 agonists.
Biology: Investigated for its role in modulating immune responses.
Medicine: Explored for its potential in treating allergic diseases and other immune-related conditions.
Industry: Utilized in the development of new immunotherapeutic agents
作用機序
SM 324405は、Toll様受容体7(TLR7)を選択的に活性化することで効果を発揮します。活性化されると、TLR7はインターフェロンやその他のサイトカインの産生につながるシグナル伝達カスケードを誘発します。 この活性化は免疫応答を強化し、アレルギー性疾患の免疫療法に効果的です .
類似の化合物との比較
類似の化合物
イミキモド: 皮膚疾患の治療に使用される別のTLR7アゴニスト。
独自性
SM 324405は、アンテドラッグ特性によって特徴付けられます。この特性により、迅速に不活性型に代謝され、全身毒性が軽減されます。 この特徴により、広範囲にわたる副作用を引き起こすことなく、局所的な治療に特に適しています .
類似化合物との比較
Similar Compounds
Imiquimod: Another TLR7 agonist used in the treatment of skin conditions.
Resiquimod: A TLR7 and TLR8 agonist with broader applications in immunotherapy
Uniqueness
SM 324405 is unique due to its antedrug properties, which allow it to be rapidly metabolized to an inactive form, reducing systemic toxicity. This characteristic makes it particularly suitable for localized treatments without causing widespread side effects .
生物活性
SM-324405 is a compound classified as a selective agonist for Toll-like receptor 7 (TLR7), which plays a significant role in the immune response, particularly against viral infections and in the modulation of allergic diseases. The compound has been developed as part of a series of 8-oxoadenine derivatives aimed at enhancing local immune responses while minimizing systemic exposure and associated side effects.
This compound functions primarily by activating TLR7, which is located in endosomes and recognizes single-stranded viral RNA. Upon activation, TLR7 initiates a signaling cascade involving MyD88 and NFκB, leading to the production of various cytokines such as interferon-alpha (IFN-α), tumor necrosis factor-alpha (TNF-α), interleukin-12 (IL-12), and IL-6. These cytokines are crucial for eliciting an effective immune response against pathogens .
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized through studies that demonstrate its rapid metabolism in plasma due to the presence of an ester group. This ester is cleaved to yield an inactive acid metabolite, thus reducing systemic exposure while maintaining local activity. In vivo studies using mouse models have shown that this compound effectively induces cytokine production in splenocytes and enhances immune responses in allergic airway models .
Efficacy in Preclinical Models
In preclinical studies, this compound has shown promising results in enhancing T cell responses and modulating allergic reactions. For instance, Balb/c mice sensitized with ovalbumin (OVA) demonstrated increased production of IL-5 and IFN-γ upon treatment with this compound, indicating its potential as a therapeutic agent for allergic diseases .
Allergic Airway Disease Model
A significant study assessed the efficacy of this compound in a mouse model of allergic airway disease. Mice were sensitized with OVA and subsequently treated with this compound. The results indicated a marked reduction in airway hyperresponsiveness and inflammation, correlating with elevated levels of Th1 cytokines, which are critical for controlling allergic responses .
HIV-1 Reservoir Targeting
Another notable application of TLR7 agonists like this compound is in the context of HIV treatment. Research has explored the use of TLR7 agonists to target latent viral reservoirs during antiretroviral therapy (ART). In rhesus macaques infected with SHIV, combining ART with TLR7 stimulation led to significant reductions in viral loads post-treatment interruption, highlighting the potential role of this compound in HIV cure strategies .
Data Table: Summary of Biological Activity
| Parameter | This compound |
|---|---|
| Target | Toll-like receptor 7 (TLR7) |
| Mechanism | Agonist activity |
| Cytokines Induced | IFN-α, TNF-α, IL-12, IL-6 |
| Administration Route | Inhalation (local) |
| Metabolism | Rapid cleavage to inactive acid |
| Primary Effects | Enhanced T cell response; reduced airway inflammation |
特性
IUPAC Name |
methyl 2-[3-[(6-amino-2-butoxy-8-oxo-7H-purin-9-yl)methyl]phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O4/c1-3-4-8-28-18-22-16(20)15-17(23-18)24(19(26)21-15)11-13-7-5-6-12(9-13)10-14(25)27-2/h5-7,9H,3-4,8,10-11H2,1-2H3,(H,21,26)(H2,20,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXILFZWMVNDOIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=NC(=C2C(=N1)N(C(=O)N2)CC3=CC=CC(=C3)CC(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















